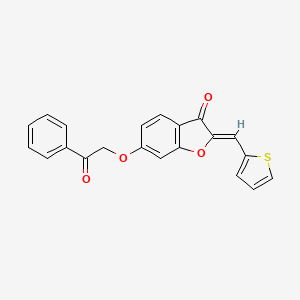
(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H14O4S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent research due to its potential biological activities. This compound belongs to a class of molecules that have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. This article compiles findings from diverse studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a benzofuran core structure with specific substituents that influence its biological activity. The presence of the thiophenyl and phenoxy groups is particularly significant in determining its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation. The compound's ability to modulate mitochondrial dysfunction has been suggested as a pathway for its pro-apoptotic effects .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| K562 | 12.5 | Apoptosis via ROS | |
| HepG2 | 15.0 | Mitochondrial dysfunction | |
| MCF7 | 10.0 | Caspase activation |
2. Cholinesterase Inhibition
Benzofuran derivatives have been explored as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. The compound has shown promising results in inhibiting BChE with an IC50 value comparable to known inhibitors, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Table 2: Cholinesterase Inhibition Data
| Compound Tested | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| (Z)-6-(...) | 30.3 | >100 | High |
| Compound X | 25.0 | 80 | Moderate |
3. Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant properties, which contribute to their overall biological profile. The ability to scavenge free radicals and reduce oxidative stress is crucial for their potential therapeutic applications.
Case Studies
Several case studies illustrate the biological activity of this compound:
- Induction of Apoptosis in Cancer Cells : A study involving K562 cells demonstrated that treatment with the compound resulted in a significant increase in caspase activity after prolonged exposure, indicating strong pro-apoptotic effects .
- Inhibition of Cholinesterases : Research on a series of benzofuran derivatives showed that modifications to the structure could enhance selectivity towards BChE over acetylcholinesterase (AChE), suggesting that further structural optimization could yield more potent inhibitors .
- Oxidative Stress Modulation : Investigations into the antioxidant capacity revealed that the compound effectively reduced oxidative stress markers in cultured cells, supporting its potential use in protective therapies against oxidative damage .
Properties
IUPAC Name |
(2Z)-6-phenacyloxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4S/c22-18(14-5-2-1-3-6-14)13-24-15-8-9-17-19(11-15)25-20(21(17)23)12-16-7-4-10-26-16/h1-12H,13H2/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQNDYHWVUEPNO-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














